Des(isopropoxyethyl) Bisoprolol-d7
Description
Historical Context and Development
Des(isopropoxyethyl) Bisoprolol-d7 emerged as a critical compound in pharmaceutical research due to its role in understanding the metabolic pathways of bisoprolol, a β₁-selective adrenergic receptor antagonist. The development of deuterated analogs like this compound began in the early 21st century, driven by advancements in stable isotope labeling for mass spectrometry-based pharmacokinetic studies. Its synthesis was first reported in the context of doping control, where it served as a reference standard to detect bisoprolol misuse in sports. The compound’s creation aligned with regulatory demands for impurity profiling, as highlighted by the European Pharmacopoeia’s requirements for bisoprolol fumarate impurity analysis.
The deuterated form (d7) incorporates seven deuterium atoms at specific positions, enhancing its utility in tracer studies. This modification allows researchers to distinguish endogenous metabolites from administered compounds in biological matrices, a technique validated in studies examining bisoprolol’s hepatic and renal clearance mechanisms.
Nomenclature and Classification
This compound is systematically named 1-[4-(hydroxymethyl)phenoxy]-3-[(1-methylethyl-d₇)amino]propan-2-ol , reflecting its structural relationship to bisoprolol. The International Union of Pure and Applied Chemistry (IUPAC) name emphasizes the deuterium substitution on the isopropylamine moiety. Its molecular formula is C₁₃H₁₄D₇NO₃ , with a molecular weight of 246.35 g/mol .
Table 1: Nomenclature and Structural Comparison
| Property | Bisoprolol | This compound |
|---|---|---|
| IUPAC Name | 1-[4-(2-isopropoxyethoxy)methylphenoxy]-3-(isopropylamino)propan-2-ol | 1-[4-(hydroxymethyl)phenoxy]-3-(isopropyl-d₇-amino)propan-2-ol |
| Molecular Formula | C₁₈H₃₁NO₄ | C₁₃H₁₄D₇NO₃ |
| Key Functional Groups | Isopropoxyethyl, phenoxy | Hydroxymethyl, deuterated isopropylamine |
Classified as a deuterated metabolite , this compound falls under the category of stable isotope-labeled internal standards used in quantitative bioanalysis. It is also recognized as Bisoprolol EP Impurity A in pharmacopeial monographs, underscoring its role in quality control.
Relationship to Bisoprolol and Metabolic Pathways
Bisoprolol undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4), with minor contributions from CYP2D6. The metabolic pathway involves O-dealkylation at the isopropoxyethyl group, yielding Des(isopropoxyethyl) Bisoprolol as a primary metabolite. Subsequent oxidation converts this metabolite into carboxylic acid derivatives, which account for 15–20% of excreted bisoprolol in humans.
The deuterated analog, this compound, facilitates precise tracking of these metabolic steps. Isotopic labeling ensures minimal interference from endogenous compounds during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, enabling accurate quantification in plasma and urine. Studies in uremic rats demonstrated that deuterated metabolites retain identical pharmacodynamic profiles to their non-deuterated counterparts, validating their use in pharmacokinetic modeling.
Significance in Pharmaceutical Analysis
This compound is indispensable in several analytical applications:
Table 2: Applications in Pharmaceutical Analysis
Properties
Molecular Formula |
C₁₃H₁₄D₇NO₃ |
|---|---|
Molecular Weight |
246.35 |
Synonyms |
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenemethanol-d7; H 119/68-d7; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Impurities
Des(isopropoxyethyl) Bisoprolol (Non-Deuterated)
rac Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol (Bisoprolol EP Impurity G)
- CAS : 1215342-36-1 ()
- Molecular Weight : 355.47 g/mol
- Solubility: Sparingly soluble in DMSO, slightly in methanol .
- Role : Synthetic impurity during Bisoprolol production, requiring strict quality control in pharmaceuticals .
Table 1: Structural and Functional Comparison
*Estimated based on deuterium substitution.
Metabolic and Environmental Transformation Products
Des(isopropoxyethyl) Bisoprolol Acid
Analytical and Environmental Relevance
- This compound : Preferred in regulated bioanalysis due to isotopic labeling, minimizing matrix effects .
- Non-Deuterated Analogs: Critical for ecological risk assessments; e.g., Fraysse et al. (2005) demonstrated its moderate toxicity in aquatic organisms (EC₅₀ = 4.7 mg/L) .
- Impurity G : Requires quantification limits <0.1% in pharmaceuticals, per ICH guidelines .
Research Findings and Challenges
- Stability Data Gaps: Solubility and degradation kinetics of this compound remain understudied, unlike its non-deuterated form .
- Environmental Impact : Transformation products like Des(isopropoxyethyl) Bisoprolol acid persist in water systems, necessitating advanced remediation strategies .
- Synthetic Challenges : Synthesis of deuterated analogs requires specialized isotopic precursors, increasing production costs .
Preparation Methods
Intermediate-Driven Synthesis
The preparation of this compound follows a three-step sequence derived from bisoprolol fumarate synthesis, adapted for deuterium incorporation:
-
Intermediate 3 Formation :
Intermediate 1 (toluene-4-sulfonic acid 3-isopropyl-2-oxooxazolidin-5-ylmethyl ester) reacts with Intermediate 2 (4-(2-isopropoxyethoxymethyl)-phenol) in DMF under basic catalysis (e.g., K₂CO₃). The reaction proceeds at 50–80°C for 12–24 hours, yielding Intermediate 3 (5-[4-(2-isopropoxyethoxymethyl)-phenoxy]-3-isopropyloxazolidin-2-one) with 70–85% efficiency. -
Deuterium Incorporation :
Intermediate 3 undergoes hydrolysis using deuterated reagents (e.g., D₂O or LiAlD₄) to introduce deuterium at the isopropyl group. For example, LiAlD₄ in anhydrous tetrahydrofuran at 70°C for 12 hours achieves 70% yield of deuterated bisoprolol. -
Salt Formation :
The free base is reacted with fumaric acid in ethanol at 50°C, yielding the deuterated fumarate salt with 93% efficiency after crystallization.
Table 2: Key Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Intermediate 3 Formation | DMF, K₂CO₃, 80°C, 12h | 85% |
| Deuterium Hydrolysis | LiAlD₄, THF, 70°C, 12h | 70% |
| Salt Formation | Fumaric acid, EtOH, 50°C, 2h | 93% |
Solvent and Catalytic Optimization
Avoiding high-vacuum distillation—a limitation in earlier methods—the revised protocol uses ethanol-water (1:1) for hydrolysis and isopropyl ether for extraction, reducing impurities to <0.5%. Deuterium exchange is further enhanced by:
Analytical Validation and Quality Control
Chromatographic Methods
-
HPLC : A C18 column with acetonitrile-phosphate buffer (pH 3.0) mobile phase resolves this compound from non-deuterated impurities (retention time: 8.2 min).
-
TLC : Silica gel GF₂₅₄ plates with chloroform-methanol (9:1) show a distinct spot at Rf 0.45 under UV 254 nm.
Mass Spectrometry
High-resolution MS confirms deuterium content via molecular ion peaks at m/z 246.196 (M+H⁺), with a 7 Da shift compared to non-deuterated bisoprolol.
Industrial-Scale Considerations
Q & A
Q. What analytical methods are recommended for quantifying Des(isopropoxyethyl) Bisoprolol-d7 in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is commonly used. For example, a validated method with a C18 column (3.5 µm, 2.1 × 50 mm) can achieve baseline separation of this compound from parent compounds and metabolites. Retention times for deuterated analogs (e.g., Bisoprolol-D7 at ~0.6 minutes) should be optimized to avoid co-elution with endogenous interferences . Calibration curves using deuterated internal standards improve accuracy in pharmacokinetic studies.
Q. How is this compound structurally characterized?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, and ²H-NMR) confirms deuterium placement at specific positions. Mass spectrometry (MS) with high-resolution accurate mass (HRAM) analysis, such as Q-TOF systems, validates the molecular formula (C₁₃H₁₄D₇NO₃; MW 246.35) and distinguishes isotopic patterns from non-deuterated analogs .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Stability studies recommend storage at –20°C in airtight, light-protected containers. Accelerated degradation tests under varying pH (e.g., 1.2–9.0) and temperature (25–40°C) conditions should be conducted to assess hydrolytic susceptibility. Methanol or DMSO is preferred for stock solutions due to limited aqueous solubility .
Advanced Research Questions
Q. How can experimental designs address contradictions in metabolite formation kinetics between in vitro and in vivo models?
- Methodological Answer : Use cross-species comparative studies (e.g., rat vs. human hepatocytes) to identify interspecies metabolic differences. Incorporate physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. For example, if in vitro data overpredicts metabolite clearance, validate with in vivo plasma concentration-time profiles and adjust for protein binding or tissue distribution .
Q. What strategies optimize the synthesis of this compound with high isotopic purity?
- Methodological Answer : Deuterium incorporation via catalytic hydrogenation (e.g., using D₂ gas and Pd/C) at specific synthetic intermediates ensures isotopic fidelity. Purification via preparative HPLC with UV detection (λ = 220 nm) and rigorous QC using LC-MS/MS (e.g., verifying <1% non-deuterated impurity) is critical .
Q. How do matrix effects in biological samples impact the accuracy of this compound quantification?
- Methodological Answer : Matrix effects (ion suppression/enhancement) can be mitigated by:
- Using stable isotope-labeled internal standards (SIL-IS) to normalize recovery.
- Implementing post-column infusion studies to map ion suppression zones.
- Validating methods with ≥6 different biological matrices (e.g., plasma, urine) .
Q. What PICOT framework parameters are suitable for clinical studies involving this compound?
- Methodological Answer :
- P opulation: Hypertensive patients with CYP2D6 polymorphisms.
- I ntervention: Pharmacokinetic profiling of Bisoprolol and its deuterated metabolites.
- C omparison: Non-deuterated Bisoprolol in wild-type CYP2D6 patients.
- O utcome: AUC₀–24, Cmax, and metabolite-to-parent ratios.
- T ime: Steady-state sampling over 7 days.
This design aligns with ethical guidelines for human trials (e.g., IRB approval, GCP compliance) .
Data Interpretation and Reporting
Q. How should researchers resolve chromatographic co-elution of this compound with endogenous compounds?
- Methodological Answer : Employ orthogonal separation techniques, such as:
- Switching from C18 to phenyl-hexyl columns for altered selectivity.
- Adjusting mobile phase pH (e.g., 0.1% formic acid vs. ammonium acetate).
- Using MS/MS transitions with unique product ions (e.g., m/z 246 → 152 for Bisoprolol-d7) to enhance specificity .
Q. What statistical approaches are recommended for analyzing inter-laboratory variability in deuterated compound assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
